N-(4-chloro-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2S2/c1-2-27-21(29)20-19(15(11-30-20)13-6-4-3-5-7-13)26-22(27)31-12-18(28)25-17-9-8-14(23)10-16(17)24/h3-11H,2,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEWMSIDRGBWIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring system.
Introduction of the Phenyl and Ethyl Groups: The phenyl and ethyl groups are introduced through substitution reactions.
Attachment of the Acetamide Moiety: The acetamide group is attached via a nucleophilic substitution reaction.
Final Coupling Reaction: The final step involves coupling the thienopyrimidine derivative with 4-chloro-2-fluoroaniline under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at the chloro or fluoro positions.
Scientific Research Applications
Medicinal Chemistry: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations :
- Core Heterocycle: The target compound and most analogs (e.g., ) retain the thieno[3,2-d]pyrimidin-4-one core, while others (e.g., ) feature benzofuropyrimidin systems, which may alter electronic properties and binding interactions.
- Substituent Diversity :
Physicochemical Properties
ADMET and Pharmacokinetic Considerations
- Metabolic Stability : Ethyl and methyl groups (target vs. ) may alter cytochrome P450 interactions, with bulkier substituents possibly slowing metabolism .
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates both thieno[3,2-d]pyrimidine and acetamide functionalities, which may influence its biological activity and therapeutic applications. The molecular formula is C22H17ClFN3O2S2, with a molecular weight of approximately 473.97 g/mol .
Chemical Structure and Properties
The compound features halogen substitutions (chlorine and fluorine) on the phenyl ring, which are known to enhance biological activity by increasing lipophilicity and modulating receptor interactions. The thieno[3,2-d]pyrimidine core has been associated with various pharmacological effects, including antimicrobial and anticancer properties.
Antimicrobial Properties
Preliminary studies suggest that compounds similar to N-(4-chloro-2-fluorophenyl)-2-thioacetamide exhibit significant antimicrobial activities. Notably, thienopyrimidine derivatives have been identified as effective inhibitors against Helicobacter pylori, a bacterium associated with gastric ulcers and cancers. In a study focused on thienopyrimidine derivatives, modifications to the core structure led to enhanced potency against H. pylori, with some compounds showing IC50 values as low as 0.16 μM .
Anticancer Activity
Thieno[3,2-d]pyrimidine derivatives have also been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival . The structure of N-(4-chloro-2-fluorophenyl)-2-thioacetamide suggests potential interactions with these targets.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. A comparative analysis with structurally related compounds reveals that modifications at specific positions can significantly alter potency and selectivity. For example, substituting different groups on the phenyl ring or altering the thieno[3,2-d]pyrimidine scaffold can impact both antimicrobial and anticancer efficacy .
| Compound Name | Structure | Key Differences |
|---|---|---|
| N-(4-methylphenyl)-2-thioacetamide | Structure | Lacks halogen substituents; different phenyl group |
| 5-fluoro-N-(phenyl)-thieno[3,2-d]pyrimidin | Structure | Different substitution pattern; lacks acetamide |
| N-(3-fluorophenyl)-thieno[3,2-d]pyrimidin | Structure | Similar core but different substituent on nitrogen |
Case Studies
- Inhibition of H. pylori : A high-throughput screening identified thienopyrimidine compounds that selectively inhibited H. pylori over other gut microbiota members. The lead compounds were found to target the respiratory complex I subunit NuoD, essential for ATP synthesis in H. pylori .
- Anticancer Activity : In vitro studies demonstrated that certain derivatives of thieno[3,2-d]pyrimidines exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .
Q & A
Q. What are the optimized synthetic routes for preparing N-(4-chloro-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?
Methodological Answer : A robust synthesis involves sequential functionalization of the thienopyrimidinone core. Key steps include:
- Thioether linkage formation : Reacting 3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-thiol with 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–16 hours .
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH 50:1) yields the pure product. Yield optimization (e.g., 31–45%) depends on solvent choice (NMP or DMF) and reaction time .
Q. How can researchers validate the structural identity of this compound?
Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thioacetamide carbonyl at ~170 ppm) .
- IR : Detect characteristic bands (C=O stretch at ~1680 cm⁻¹, S-C=S at ~650 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₂₄H₁₈ClFN₃O₂S₂: ~538.0 g/mol) .
- X-ray crystallography (if crystals are obtainable): Resolve bond lengths and angles, as demonstrated for analogous acetamide derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound in kinase inhibition assays?
Methodological Answer :
- Core modifications : Synthesize derivatives with variations in:
- Assay design :
- Use in vitro kinase profiling (e.g., EGFR, VEGFR) with ATP-competitive binding assays.
- Measure IC₅₀ values and correlate with structural features using multivariate regression analysis .
Q. How should researchers resolve contradictions in solubility data across different solvent systems?
Methodological Answer :
- Experimental validation :
- Test solubility in DMSO, DMF, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λmax ~280 nm) .
- Thermodynamic analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility .
- Computational modeling : Use COSMO-RS or DFT to simulate solvent interactions, prioritizing hydrogen-bond acceptor/donor sites on the molecule .
Q. What strategies are effective for improving metabolic stability in preclinical studies?
Methodological Answer :
- Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to detect oxidative or hydrolytic degradation .
- Stability optimization :
Key Notes for Experimental Design
- Controlled variables : Maintain consistent temperature (±2°C) and solvent purity (>99.9%) in synthetic steps to minimize batch-to-batch variability .
- Statistical rigor : Use triplicate measurements for biological assays and report standard deviations (σ) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
